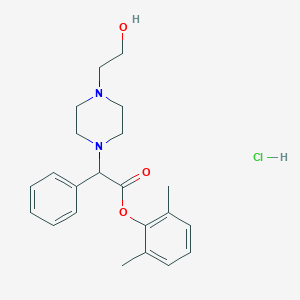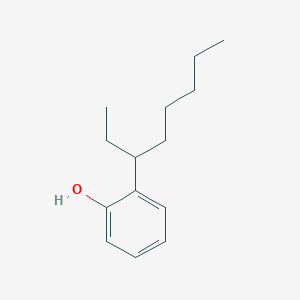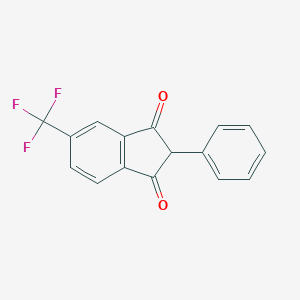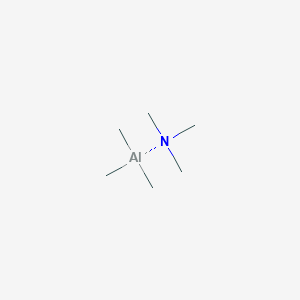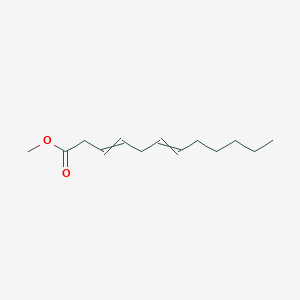
Methyl dodeca-3,6-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl dodeca-3,6-dienoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as agriculture, medicine, and chemical synthesis. This compound is a member of the ester family and is commonly used as a flavoring agent in the food industry. However, recent research has shown that it has several other properties that make it a promising candidate for various scientific applications.
Wirkmechanismus
The mechanism of action of methyl dodeca-3,6-dienoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. In agricultural research, it is believed to act by disrupting the nervous system of insects. In medical research, it is believed to act by inhibiting the activity of certain enzymes involved in inflammation and cancer progression.
Biochemische Und Physiologische Effekte
Methyl dodeca-3,6-dienoate has been shown to have several biochemical and physiological effects. In agricultural research, it has been shown to cause paralysis and death in insects. In medical research, it has been shown to inhibit the production of inflammatory cytokines and to induce apoptosis in cancer cells. In chemical synthesis, it has been shown to be a useful building block for the synthesis of more complex molecules.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl dodeca-3,6-dienoate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it a readily available compound for research. Another advantage is that it has several potential applications in various scientific fields. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in research. Another limitation is that it can be toxic in high concentrations, which requires careful handling in lab experiments.
Zukünftige Richtungen
There are several future directions for research on methyl dodeca-3,6-dienoate. In agricultural research, future studies could focus on optimizing its use as a natural insecticide and developing new formulations for its application. In medical research, future studies could focus on optimizing its use as an anti-inflammatory and anti-cancer agent and developing new drug candidates based on its structure. In chemical synthesis, future studies could focus on developing new methods for the synthesis of more complex molecules using methyl dodeca-3,6-dienoate as a building block. Overall, methyl dodeca-3,6-dienoate is a promising compound with significant potential for various scientific applications.
Synthesemethoden
Methyl dodeca-3,6-dienoate can be synthesized using several methods, including the Wittig reaction, the Horner-Wadsworth-Emmons reaction, and the Claisen condensation reaction. The Wittig reaction involves the reaction between an aldehyde and a phosphonium ylide to form an alkene. The Horner-Wadsworth-Emmons reaction involves the reaction between a phosphonate ester and an aldehyde to form an alkene. Finally, the Claisen condensation reaction involves the reaction between two esters to form a β-keto ester, which can then be converted to an alkene.
Wissenschaftliche Forschungsanwendungen
Methyl dodeca-3,6-dienoate has been extensively studied for its potential applications in various scientific fields. In agricultural research, it has been shown to have insecticidal properties, making it a potential candidate for the development of natural insecticides. In medical research, it has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. In chemical synthesis, it has been shown to be a useful building block for the synthesis of more complex molecules.
Eigenschaften
CAS-Nummer |
16106-01-7 |
|---|---|
Produktname |
Methyl dodeca-3,6-dienoate |
Molekularformel |
C13H22O2 |
Molekulargewicht |
210.31 g/mol |
IUPAC-Name |
methyl dodeca-3,6-dienoate |
InChI |
InChI=1S/C13H22O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h7-8,10-11H,3-6,9,12H2,1-2H3 |
InChI-Schlüssel |
QOLQXDRXMBPSFD-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCC=CCC(=O)OC |
Kanonische SMILES |
CCCCCC=CCC=CCC(=O)OC |
Synonyme |
3,6-Dodecadienoic acid methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



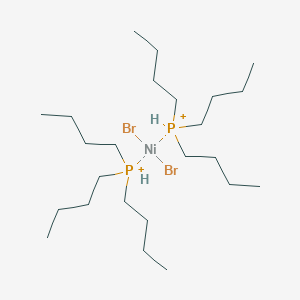
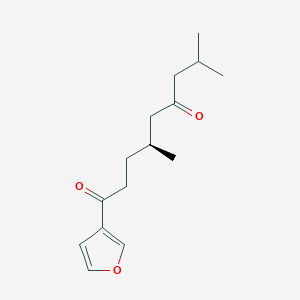
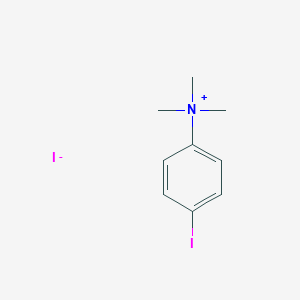
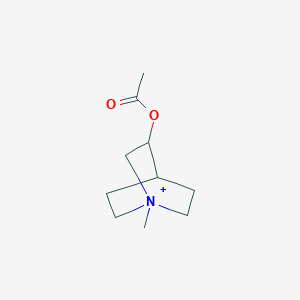
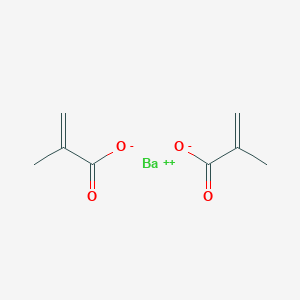
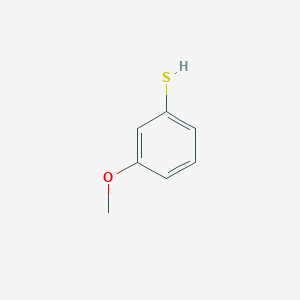
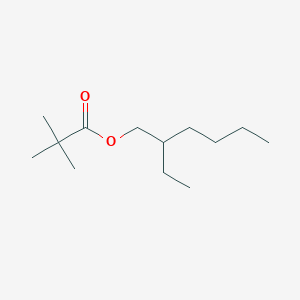
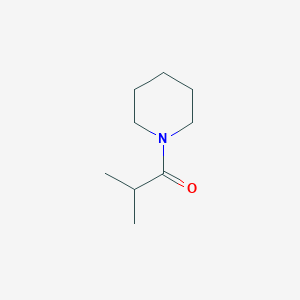

![4-(1H-Benzo[d]imidazol-2-yl)butan-2-one](/img/structure/B100614.png)
